3',4'-Difluoro-2-piperidinomethyl benzophenone
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Overview
Description
3’,4’-Difluoro-2-piperidinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It features a piperidine ring and two fluorine atoms attached to the benzene ring.
Preparation Methods
The synthesis of 3’,4’-Difluoro-2-piperidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzaldehyde and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
3’,4’-Difluoro-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’,4’-Difluoro-2-piperidinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3’,4’-Difluoro-2-piperidinomethyl benzophenone can be compared with similar compounds such as:
2,4-Difluoro-4’-piperidinomethyl benzophenone: This compound has a similar structure but differs in the position of the fluorine atoms on the benzene ring.
3,4-Difluoro-4’-piperidinomethyl benzophenone: Another similar compound with slight variations in the substitution pattern on the benzene ring
The uniqueness of 3’,4’-Difluoro-2-piperidinomethyl benzophenone lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Biological Activity
3',4'-Difluoro-2-piperidinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities. As a derivative of benzophenone, it possesses unique structural features that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzophenone core with two fluorine atoms positioned at the 3' and 4' positions and a piperidinomethyl substituent. This configuration is crucial for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Anticancer Properties
Several studies have highlighted the anticancer potential of benzophenone derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Study | Findings |
---|---|
Demonstrated significant cytotoxic effects against various cancer cell lines. | |
Suggested that structural modifications enhance the compound's efficacy against specific tumor types. |
Antimicrobial Effects
Research has indicated that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.
Pathogen | Activity |
---|---|
E. coli | Moderate inhibition observed |
S. aureus | Significant reduction in growth |
Case Studies
- Antitumor Activity : A study published in Pharmaceutical Research examined the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .
- Antimicrobial Testing : A clinical trial assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. Results showed promising activity, warranting further exploration into its use as a therapeutic agent .
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLNBUNIWMBRHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643617 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-77-8 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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